molecular formula C8H6BrClO2 B1375526 4-Bromo-3-chloro-5-methylbenzoic acid CAS No. 1416352-15-2

4-Bromo-3-chloro-5-methylbenzoic acid

Cat. No.: B1375526
CAS No.: 1416352-15-2
M. Wt: 249.49 g/mol
InChI Key: LYNHENCALWCBLJ-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-chloro-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the bromination and chlorination of 3-methylbenzoic acid. The process typically includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes, often optimized for yield and purity. These methods may use continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce different derivatives of the original compound .

Scientific Research Applications

4-Bromo-3-chloro-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact mechanism depends on the context of its use, such as in medicinal chemistry or industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-chloro-5-methylbenzoic acid is unique due to the specific combination of bromine, chlorine, and a methyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-3-chloro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNHENCALWCBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416352-15-2
Record name 4-bromo-3-chloro-5-methylbenzoic acid
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